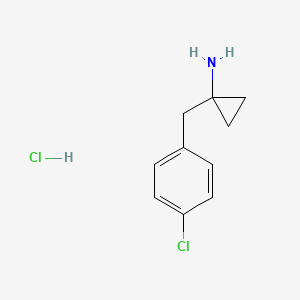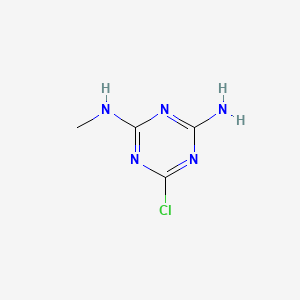
Cyclopent-1-ene-1-carboxamide
Vue d'ensemble
Description
Cyclopent-1-ene-1-carboxamide is an organic compound with the molecular formula C6H9NO. It is a derivative of cyclopentene, featuring a carboxamide functional group attached to the first carbon of the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mécanisme D'action
Target of Action
This compound is relatively new and research is ongoing to identify its specific molecular targets .
Mode of Action
It has been synthesized through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones . The interaction of Cyclopent-1-ene-1-carboxamide with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways will be elucidated .
Result of Action
As research progresses, these effects will be more clearly defined .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopent-1-ene-1-carboxamide can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Another method involves the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates in acetonitrile at room temperature, resulting in 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopent-1-ene-1-carboxamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with phenacylmalononitriles and o-hydroxychalcones to form multifunctionalized cyclopent-3-ene-1-carboxamides.
Base-Promoted Reactions: It can react with dialkyl but-2-ynedioates in the presence of tetrabutylammonium bromide to yield 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates.
Common Reagents and Conditions
Triethylamine: Used as a base in cycloaddition reactions.
Ethanol: Solvent for cycloaddition reactions.
Tetrabutylammonium Bromide: Catalyst for base-promoted reactions.
Acetonitrile: Solvent for base-promoted reactions.
Major Products
Multifunctionalized Cyclopent-3-ene-1-carboxamides: Formed from cycloaddition reactions.
3,3-Dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates: Formed from base-promoted reactions.
Applications De Recherche Scientifique
Cyclopent-1-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of multifunctionalized cyclopentene derivatives.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Comparaison Avec Des Composés Similaires
Cyclopent-1-ene-1-carboxamide can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxamide: Differing in the position of the double bond, leading to variations in reactivity and applications.
Cyclopent-1-enecarbonitrile: Featuring a nitrile group instead of a carboxamide, resulting in different chemical properties and uses.
Cyclopent-1-ene-1-carboxylic acid: Containing a carboxylic acid group, which alters its acidity and reactivity compared to the carboxamide derivative.
Propriétés
IUPAC Name |
cyclopentene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSPCZKJILYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280022 | |
| Record name | cyclopent-1-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-85-5 | |
| Record name | NSC15123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclopent-1-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




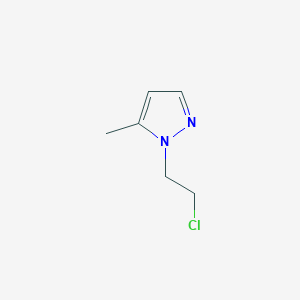
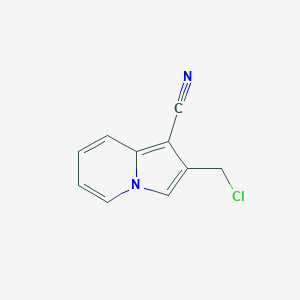
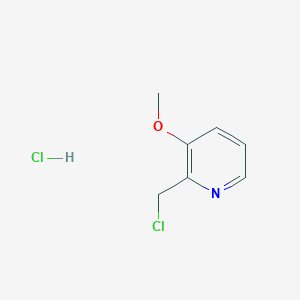
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)

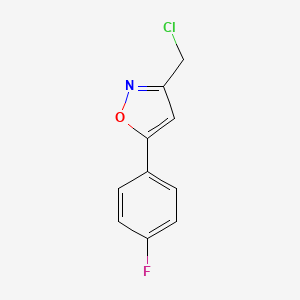
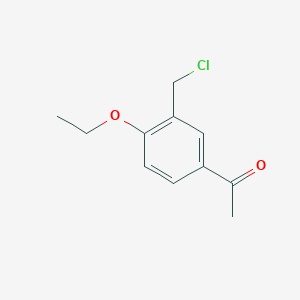
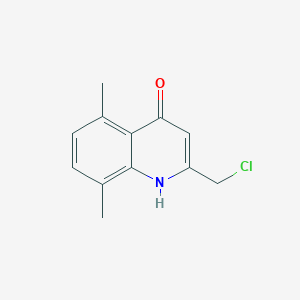
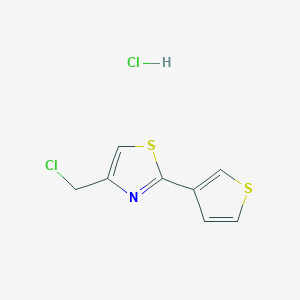
![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)
